An In-depth Technical Guide to the Physical and Chemical Properties of Stearic Acid-d35
An In-depth Technical Guide to the Physical and Chemical Properties of Stearic Acid-d35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic Acid-d35, also known as Octadecanoic-d35 acid, is the deuterated isotopologue of stearic acid, a ubiquitous long-chain saturated fatty acid.[1] In this molecule, all 35 hydrogen atoms on the acyl chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a significant mass shift (+35 Da) while maintaining nearly identical chemical reactivity to its unlabeled counterpart. These characteristics make Stearic Acid-d35 an invaluable tool in various scientific disciplines, particularly in metabolic research, lipidomics, and pharmacokinetic studies, where it serves as a robust internal standard for mass spectrometry-based quantification of natural stearic acid.[2][3][4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key applications.
Physical and Chemical Properties
Stearic Acid-d35 is a white, waxy solid at room temperature.[5] Its fundamental properties are largely dictated by its 18-carbon backbone, while its increased mass due to deuteration is its most distinguishing feature.[6]
Quantitative Data Summary
The key physical and chemical properties of Stearic Acid-d35 are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid | [7][8] |
| Synonyms | Octadecanoic-d35 acid, C18:0-d35, FA 18:0-d35 | [2][9] |
| CAS Number | 17660-51-4 | [2] |
| Molecular Formula | C₁₈HD₃₅O₂ or CD₃(CD₂)₁₆COOH | [1][2] |
| Molecular Weight | ~319.7 g/mol | [1][2] |
| Exact Mass | 319.4912 Da | [7][8] |
| Appearance | White to Off-White Crystalline Solid | [5] |
| Melting Point | 68-70 °C | [5] |
| Boiling Point | 361 °C | |
| Flash Point | 113 °C (Closed Cup) | |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents. | [6] |
| DMF: 30 mg/mL | [2][3] | |
| DMSO: 10 mg/mL | [2][3] | |
| Ethanol: 20 mg/mL | [2][3] | |
| Chloroform, Ether, Benzene (Slightly) | ||
| Purity (Isotopic) | ≥98% to ≥99% deuterated forms (d₁-d₃₅) | [1][2] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [2] |
| Storage Conditions | Store at room temperature or -20°C, away from light and moisture. | [1][2] |
Chemical Characteristics and Applications
Chemical Reactivity and Stability
As a saturated fatty acid, Stearic Acid-d35 exhibits chemical behavior typical of carboxylic acids. It is considered relatively stable under standard laboratory and storage conditions.[2] It can be used to prepare deuterated surfactants, such as stearate-d35 salts and esters, for specialized applications in materials science and kinetics research.
Core Applications in Research
The primary utility of Stearic Acid-d35 stems from its isotopic label.
-
Internal Standard: Its most common application is as an internal standard for the precise quantification of endogenous stearic acid in complex biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]
-
Metabolic Tracer: It is used in metabolic research and lipidomics to trace the absorption, distribution, and metabolic fate of dietary stearic acid.[1][4] Studies have used it to investigate the association of stearic acid with LDL cholesterol levels.[1][2]
-
Kinetic Isotope Effect Studies: In kinetic research, the mass difference between deuterium and hydrogen can be exploited to study reaction mechanisms and track the kinetic changes of different atoms or groups in chemical reactions.
Experimental Protocols and Characterization
The confirmation of identity, purity, and deuterium incorporation for Stearic Acid-d35 relies on a combination of standard analytical techniques.[10] No single method provides a complete picture; rather, a multi-faceted approach is required.[10]
General Analytical Workflow
A typical workflow for the characterization of a deuterated compound like Stearic Acid-d35 involves structural confirmation by NMR followed by purity and mass confirmation via mass spectrometry coupled with a chromatographic separation technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the location of the deuterium labels.[10]
-
Objective: To verify that hydrogen atoms have been replaced by deuterium at the expected positions.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of Stearic Acid-d35 in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[11] The choice of solvent is critical for ensuring sample solubility and minimizing interfering solvent signals.[12]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. For a fully deuterated sample, the characteristic proton signals of the stearic acid backbone (e.g., the triplet for the terminal methyl group, the multiplet for the long methylene chain, and the triplet for the alpha-methylene group) should be absent or significantly diminished.[10][13]
-
²H NMR Acquisition: Acquire a deuterium (lock) NMR spectrum. This experiment directly observes the deuterium nuclei. Resonances will appear at chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful labeling.[10]
-
-
Data Interpretation: The ¹H NMR spectrum confirms the disappearance of protons, while the ²H NMR spectrum confirms the appearance of deuterium at the corresponding chemical shifts.[10]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and assess the isotopic purity of the labeled compound.[11]
-
Objective: To verify the mass increase corresponding to the incorporation of 35 deuterium atoms and to quantify the percentage of the fully deuterated species relative to partially deuterated or unlabeled species.
-
Methodology (LC-MS):
-
Sample Preparation: Prepare a dilute solution of Stearic Acid-d35 in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically using a reverse-phase column (e.g., C18). The substitution of hydrogen with deuterium can sometimes cause a slight shift to an earlier retention time compared to the unlabeled analog because deuterated compounds can be slightly less polar.[14]
-
Mass Analysis: The eluent is directed into the mass spectrometer (e.g., an ESI-QTOF or Triple Quadrupole). The instrument is set to scan for the expected molecular ion. For Stearic Acid-d35 in negative ion mode, this would be [M-H]⁻ at an m/z corresponding to C₁₈D₃₅O₂⁻.
-
-
Data Interpretation: The resulting mass spectrum should show a molecular ion peak consistent with the calculated mass of Stearic Acid-d35 (~319.7 Da).[2] The isotopic distribution of this peak can be analyzed to determine the isotopic enrichment (purity).[10]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Objective: To identify the characteristic vibrations of the molecular bonds.
-
Methodology: An IR spectrum can be obtained from a solid sample using techniques like Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For thin films, FT-IR Reflection-Absorption Spectra (RAS) can be used.[15]
-
Data Interpretation: The spectrum of Stearic Acid-d35 will show significant differences from unlabeled stearic acid, most notably in the C-H stretching region. The C-H stretching vibrations typically seen around 2850-2960 cm⁻¹ will be replaced by C-D stretching vibrations at a lower frequency (around 2070-2230 cm⁻¹) due to the heavier mass of deuterium. The characteristic C=O stretch of the carboxylic acid group (around 1700 cm⁻¹) and the broad O-H stretch (2500-3300 cm⁻¹) will remain.[15]
Safety and Handling
Stearic Acid-d35 is considered relatively safe under normal laboratory conditions. However, it is classified as an irritant.[5]
-
Hazards: May cause skin, eye, and respiratory irritation.[5] Harmful if swallowed.[5]
-
Precautions: Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Conclusion
Stearic Acid-d35 is a powerful and versatile research tool. Its physical properties are nearly identical to its natural counterpart, with the critical exception of its increased mass. This distinction, combined with its chemical stability, makes it the gold standard for use as an internal standard in quantitative mass spectrometry and as a tracer for metabolic studies. A thorough characterization using a combination of NMR and MS is crucial to verify its identity and isotopic purity before use in rigorous scientific experiments. Proper safety and handling procedures are necessary to ensure safe laboratory practice.
References
- 1. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stearic Acid-d35 | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]
- 7. Stearic-D35 Acid | CAS 17660-51-4 | LGC Standards [lgcstandards.com]
- 8. (~2~H_35_)Octadecanoic acid | C18H36O2 | CID 12346575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827) [hmdb.ca]
- 14. benchchem.com [benchchem.com]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
